N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-5-7-15(8-6-12)25(22,23)20-9-3-4-14(11-20)17(21)18-16-10-13(2)19-24-16/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZIXUGTNXIDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of an alkyne and a nitrile oxide . The reaction conditions often involve the use of metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Cycloaddition: The isoxazole ring can undergo cycloaddition reactions with various dipolarophiles.
Scientific Research Applications
N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is an isoxazole derivative, a class of five-membered heterocyclic compounds known for diverse biological activities and therapeutic potential.
Scientific Research Applications
- Chemistry this compound serves as a building block in the synthesis of complex molecules. One common method for synthesizing isoxazoles involves a (3 + 2) cycloaddition reaction of an alkyne and a nitrile oxide.
- Biology Isoxazole derivatives, including this compound, exhibit antimicrobial, antiviral, and anticancer properties.
- Medicine Researchers investigate these compounds for potential use in drug development because of their diverse biological activities. Specifically, 4-arylamido 5-methylisoxazole derivatives have been designed and synthesized for inhibitory activity against FLT3, a kinase associated with Acute Myeloid Leukemia (AML) . One such compound, 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide (referred to as 7d ), displayed potent inhibitory activity against FLT3 and FLT3-ITD, showing potential as an AML therapeutic .
- Industry Isoxazole derivatives are used in developing agrochemicals and other industrial applications.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation Oxidation reactions typically involve oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction Common reducing agents include lithium aluminum hydride and sodium borohydride.
- Substitution This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
- Cycloaddition The isoxazole ring can undergo cycloaddition reactions with various dipolarophiles.
FLT3 Inhibition in AML
Mechanism of Action
The mechanism of action of N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the substituents on the isoxazole ring .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Isoxazole-Containing Piperidine Derivatives
Compounds sharing the 3-methylisoxazole motif but differing in core scaffolds or substituents include:
- (E)-2-(5-Fluoro-1-((3-Methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide: This indolinone derivative replaces the piperidine core with an indole scaffold, introducing a fluoro-substituted aromatic system. It demonstrated a bioactivity score of 5.797 (exact assay unspecified), suggesting enhanced interaction with biological targets compared to simpler isoxazole-piperidine hybrids .
- Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethylamino)benzoate (I-6373): This compound features a phenethylamino linker and an ethyl ester group, differing in solubility and likely target selectivity compared to the sulfonamide-containing N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide .
Pyrrolidine-Based Analogues
Recent patents highlight (2S,4R)-pyrrolidine-2-carboxamide derivatives as structurally distinct but functionally related compounds. For example:
- (2S,4R)-4-Hydroxy-1-((R)-2-(3-Methylisoxazol-5-yl)propanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 139): Incorporates a thiazole-substituted benzyl group and a hydroxy-pyrrolidine core, which may enhance binding to kinase targets compared to the piperidine-based compound. The stereochemistry (2S,4R) further influences conformational stability .
- (2S,4R)-1-((R)-3-Methyl-2-(3-Methylisoxazol-5-yl)butanoyl)-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 158): The extended acyl chain (butanoyl) and thiazole substituent likely improve lipophilicity and target engagement, contrasting with the shorter tosyl group in the query compound .
Structural-Activity Relationship (SAR) Trends
- Tosyl vs. Acyl Groups : The tosyl group in the query compound may confer superior metabolic stability compared to ester or acylated analogues (e.g., I-6373), which are prone to hydrolysis .
- Substituent Effects : Thiazole or pyridine substituents (e.g., Example 139) enhance π-π stacking interactions in kinase inhibitors, whereas the 3-methylisoxazole group in the query compound may favor hydrogen bonding with proteases or GPCRs .
Comparative Bioactivity and Pharmacokinetic Data
Biological Activity
N-(3-methylisoxazol-5-yl)-1-tosylpiperidine-3-carboxamide is a compound belonging to the class of isoxazole derivatives, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Isoxazole Derivatives
Isoxazole compounds are characterized by a five-membered ring containing one nitrogen and one oxygen atom. They exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties, making them significant in medicinal chemistry and drug development .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The isoxazole ring can modulate the activity of various enzymes and receptors. While detailed pathways are still under investigation, preliminary studies suggest that this compound may influence signaling pathways related to apoptosis and inflammation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including A-549 (lung cancer) and WEHI-231 (B-cell lymphoma) cells. The compound's mechanism appears to involve the induction of apoptosis through modulation of key signaling proteins such as caspases and NFκB .
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. For instance, it has been observed to inhibit lipopolysaccharide-induced TNF-α production in human whole blood cultures. This suggests its utility in treating inflammatory disorders .
Data Tables
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A-549 (Lung Cancer) | 62.5 | Induction of apoptosis via caspase activation |
| Inhibition of TNF-α | Human Blood Culture | Not specified | Suppression of pro-inflammatory cytokine release |
| Antibacterial | Various strains | Not specified | Interaction with bacterial enzymes |
Case Studies
- Study on Apoptotic Mechanisms : In a study involving WEHI-231 cells, this compound significantly increased the expression levels of apoptosis-related proteins (caspases 8 and 9), indicating its role in promoting programmed cell death in cancer cells .
- Anti-inflammatory Research : Another study highlighted the compound's ability to reduce TNF-α levels in response to lipopolysaccharide stimulation, suggesting a potential application in managing autoimmune diseases or chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
